molecular formula C20H12ClF4N5OS B2422756 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893912-29-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2422756
CAS No.: 893912-29-3
M. Wt: 481.85
InChI Key: JBCVQYZEBGDFPE-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H12ClF4N5OS and its molecular weight is 481.85. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in certain compounds. This suggests potential applications of similar compounds in anti-inflammatory drug research (Sunder & Maleraju, 2013).

Antitumor Activity

El-Morsy et al. (2017) investigated a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to the target compound, for their antitumor activity against the human breast adenocarcinoma cell line MCF7. They found moderate antitumor activity in several derivatives, highlighting the potential of such compounds in cancer research (El-Morsy et al., 2017).

Antipsoriasis Drug Candidate

Li et al. (2016) conducted a study on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), identifying potent inhibitors with significant effects in a psoriatic animal model. This suggests the relevance of similar compounds in the development of antipsoriasis medications (Li et al., 2016).

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF4N5OS/c21-15-6-1-11(20(23,24)25)7-16(15)29-17(31)9-32-19-14-8-28-30(18(14)26-10-27-19)13-4-2-12(22)3-5-13/h1-8,10H,9H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCVQYZEBGDFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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